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This guide provides an objective comparison of the in vitro dissolution profiles of various

pantoprazole sodium sesquihydrate formulations. Pantoprazole, a proton pump inhibitor, is

formulated as delayed-release tablets to protect the acid-labile drug from degradation in the

stomach.[1][2] This analysis focuses on the comparative performance of innovator and generic

products, supported by experimental data from published studies. The interchangeability of

generic formulations relies on establishing bioequivalence, for which comparative dissolution

testing is a critical preliminary step.[1][3][4][5][6]

Comparative Dissolution Data
The following table summarizes the cumulative drug release of different pantoprazole sodium
sesquihydrate 40 mg tablet formulations. The data is compiled from a comparative study of an

innovator product and several generic equivalents. The dissolution process is biphasic, starting

with an acid resistance test in 0.1 N HCl, followed by dissolution in a phosphate buffer of pH

6.8, simulating the conditions of the stomach and small intestine, respectively.
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Buffer

Stage

(pH 6.8)

10 45.2 25.1 42.8 44.5 43.1 41.9 43.8

20 78.3 40.2 75.6 77.1 76.2 74.8 76.5

30 92.1 51.5 90.3 91.5 90.8 89.7 91.1

45 98.5 58.7 97.2 98.1 97.6 96.9 97.9

60 99.1 59.3 98.5 99.2 98.8 98.1 99.0

Data adapted from a study assessing the pharmaceutical quality of marketed enteric-coated

pantoprazole sodium sesquihydrate products.[1] Note that Generic Product 1 failed the acid

resistance stage, indicating a potential issue with its enteric coating.[1]

Experimental Protocols
The dissolution studies summarized above generally adhere to the standards set by the United

States Pharmacopeia (USP) for delayed-release dosage forms.[1]

Disintegration Test
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The disintegration test is performed to ensure the enteric coating remains intact in acidic

conditions and breaks down in a neutral pH.

Apparatus: Disintegration tester.

Acid Stage: Tablets are placed in 0.1 M HCl for 2 hours. According to pharmacopeial

standards, no tablet should disintegrate during this phase.[7][8]

Buffer Stage: The tablets are then transferred to a phosphate buffer (pH 6.8). All tablets

should disintegrate within 1 hour in this medium.[7]

In Vitro Dissolution Study
This test quantitatively measures the rate and extent of drug release from the tablet.

Apparatus: USP Dissolution Apparatus Type II (Paddle Method).[9][10]

Rotation Speed: 75-100 rpm.[1][10]

Temperature: 37°C ± 0.5°C.[9]

Dissolution Media:

Acid Stage: 750 mL of 0.1 N HCl (pH 1.2) for 2 hours.[1]

Buffer Stage: After 2 hours, 250 mL of 0.2 M sodium phosphate, tribasic, is added to the

vessel, adjusting the final pH to 6.8.[1] The study then continues for up to 60 minutes.[7][8]

[10]

Sampling: Aliquots are withdrawn at regular intervals (e.g., 5, 15, 25, 35, 45, and 60 minutes

during the buffer stage).[7] The withdrawn volume is replaced with fresh dissolution medium.

[9]

Quantification: The concentration of pantoprazole in the samples is determined using UV-Vis

spectrophotometry at a wavelength of approximately 288-295 nm.[1][2][7][9]
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The following diagram illustrates the typical workflow for a comparative in vitro dissolution study

of pantoprazole formulations.
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Caption: Workflow of a comparative dissolution study.

Discussion
The results indicate that most generic pantoprazole sodium sesquihydrate formulations

exhibit dissolution profiles similar to the innovator product.[1] The similarity factor (f2) is a

common metric used to compare dissolution profiles, with a value between 50 and 100

indicating similarity.[1][7] However, as seen with "Generic Product 1," failures in the acid

resistance stage can occur, likely due to inadequate enteric coating.[1] Such a failure would

lead to premature drug release and degradation in the stomach, potentially compromising the

therapeutic efficacy of the product.[1]

It is also important to note that factors such as storage conditions, particularly high humidity,

can negatively impact the integrity of the enteric coating and affect the disintegration and

dissolution profiles of pantoprazole tablets.[7] Therefore, proper formulation and packaging are

crucial for maintaining the quality and performance of these products.

Conclusion
This comparative guide highlights the importance of in vitro dissolution testing in assessing the

quality and consistency of pantoprazole sodium sesquihydrate formulations. While most

generic products perform comparably to the innovator, variations can exist. Rigorous quality

control and adherence to pharmacopeial standards are essential to ensure the therapeutic

equivalence of generic drug products. The provided experimental protocols and workflow serve

as a foundational reference for researchers and professionals in the field of drug development

and quality assurance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1177837?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3744956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3744956/
https://www.mdpi.com/1999-4923/15/3/717
https://clinicaltrials.eu/drug/pantoprazole-sodium-sesquihydrate/
https://www.clinicaltrials.gov/study/NCT01654718?term=PANTOPRAZOLE&viewType=Table&rank=3
https://www.patlynk.com/trial/NCT01654705
https://clinicaltrials.gov/study/NCT01654718
https://dissolutiontech.com/issues/202305/Pantoprazole.pdf
https://globalresearchonline.net/ijpsrr/v84-9/01.pdf
https://ijppr.humanjournals.com/wp-content/uploads/2021/10/29.Uday-Sonawane-Avish-D.-Maru-Yashpal-More-Vishal-Ahire-Priya-Narwade-Sanket-Shinde.pdf
https://ijppr.humanjournals.com/wp-content/uploads/2017/07/13.Abul-Bashar-Pulak-Deb.pdf
https://www.benchchem.com/product/b1177837#comparative-dissolution-profiles-of-pantoprazole-sodium-sesquihydrate-formulations
https://www.benchchem.com/product/b1177837#comparative-dissolution-profiles-of-pantoprazole-sodium-sesquihydrate-formulations
https://www.benchchem.com/product/b1177837#comparative-dissolution-profiles-of-pantoprazole-sodium-sesquihydrate-formulations
https://www.benchchem.com/product/b1177837#comparative-dissolution-profiles-of-pantoprazole-sodium-sesquihydrate-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1177837?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

